5-Iodo-2-methoxy-3-methylpyridine
Overview
Description
5-Iodo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8INO. It belongs to the class of pyridine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features an iodine atom, a methoxy group, and a methyl group attached to a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the iodination of 2-methoxy-3-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methoxy-3-methylpyridine is reacted with an aryl or alkyl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes, ketones, or carboxylic acids. Reduction reactions can also be performed to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines with different functional groups.
Cross-Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.
Oxidation and Reduction Reactions: Products include aldehydes, ketones, carboxylic acids, alcohols, and alkanes.
Scientific Research Applications
5-Iodo-2-methoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes. Its derivatives can act as enzyme inhibitors or receptor ligands.
Medicine: It is involved in the synthesis of potential drug candidates for treating various diseases, including cancer, infections, and neurological disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The compound’s reactivity in cross-coupling reactions is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.
5-Iodo-2-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group, which alters its reactivity and applications.
3-Iodo-2-methoxy-5-methylpyridine: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
5-Iodo-2-methoxy-3-methylpyridine’s unique combination of iodine, methoxy, and methyl groups provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-iodo-2-methoxy-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFSHHNPEBUFHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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